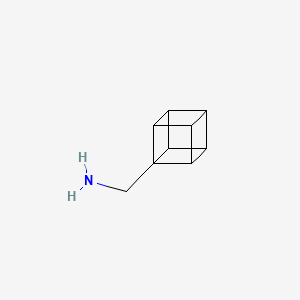

Cuban-1-ylmethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cuban-1-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHYPLCALPANOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"synthesis and characterization of Cuban-1-ylmethanamine"

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

Cuban-1-ylmethanamine (also known as (cuban-1-yl)methanamine or 1-(aminomethyl)cubane) is a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a non-aromatic,

Replacing a phenyl ring with a cubane core ("cubane bioisosterism") often improves solubility, metabolic stability, and permeability while maintaining the precise vector orientation of substituents.[2] The cubane scaffold's diagonal distance (2.72 Å) is nearly identical to that of benzene (2.79 Å), yet it occupies a distinct 3D chemical space that can escape "flatland" constraints in drug design.[3]

This guide details a robust, field-proven synthesis route for Cuban-1-ylmethanamine starting from cubane-1,4-dicarboxylic acid , ensuring high fidelity and scalability.[2]

Retrosynthetic Analysis & Strategy

The synthesis combats the inherent strain energy of the cubane cage (~166 kcal/mol). Harsh Lewis acids or transition metals (e.g., Ag(I), Rh(I)) must be avoided to prevent cage rearrangement into cuneane or cyclooctatetraene derivatives.[2]

The preferred strategy utilizes Amide Reduction .[2] This pathway minimizes the risk of over-reduction or cage opening compared to direct nitration or radical functionalization methods.

Strategic Pathway (Graphviz Visualization)

Figure 1: Strategic synthetic pathway from the standard commercial precursor to the target amine.

Detailed Experimental Protocols

Phase 1: Preparation of Cubane-1-carboxamide

Starting Material: Cubane-1-carboxylic acid (Assumed available via standard decarboxylation of the 1,4-diacid).

Rationale: Direct conversion to the amide activates the carbonyl for hydride reduction while providing a stable intermediate that can be purified by crystallization.

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with Cubane-1-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cool to 0 °C under an inert atmosphere (

or Ar). -

Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).[2] Caution: Gas evolution (CO, CO2, HCl).[2]

-

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate the mixture in vacuo to obtain the crude Cubane-1-carbonyl chloride . (Do not purify; use immediately).

-

Amidation: Dissolve the crude acid chloride in minimal dry THF.

-

Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (

) (excess, 5.0 eq) at 0 °C. -

Stir for 1 hour at RT. A white precipitate (the amide) typically forms.

-

Workup: Filter the precipitate. If no precipitate, extract with Ethyl Acetate (3x), dry over

, and concentrate.[2] -

Yield: Expect >90%. The amide is typically a white solid.[2]

Phase 2: Reduction to Cuban-1-ylmethanamine

Rationale: Lithium Aluminum Hydride (

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagent Prep: Suspend

(3.0 eq) in anhydrous THF (0.5 M relative to amide). Cool to 0 °C. -

Addition: Dissolve Cubane-1-carboxamide (from Phase 1) in anhydrous THF. Add this solution dropwise to the

suspension. Exothermic reaction.[2] -

Reaction: Once addition is complete, warm to room temperature, then heat to Reflux (66 °C) for 4–12 hours. Monitor by TLC (stain with Ninhydrin; amide spot disappears, basic amine spot appears at baseline).[2]

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[2] Wash the pad with THF.[2]

-

Purification: Concentrate the filtrate. Dissolve the residue in

and treat with -

Recrystallization: Recrystallize from MeOH/Et2O if necessary.

Characterization & Validation

The cubane cage possesses high symmetry (

Data Summary Table

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Multiplet (6H) | Cubane cage protons ( | ||

| Singlet/Broad (2H) | Methylene spacer ( | ||

| Signal cluster | Cubane cage carbons. | ||

| Single peak | Methylene carbon ( | ||

| HR-MS | 134.0964 ( | Confirms Formula | |

| IR | ~3300-3400 | N-H stretch (Primary amine). |

Mechanism of Validation

-

Proton Integration: The ratio of Cage Protons (6H) to Methylene Protons (2H) must be exactly 3:1 .

-

Coupling: The methylene protons typically appear as a singlet or a finely split doublet/triplet depending on long-range coupling to the cage, but often resolve as a singlet in

. -

Absence of Amide: Ensure complete disappearance of the carbonyl stretch (~1650

) in IR and the downfield amide protons in NMR.

Safety & Handling (The "Self-Validating" System)

-

Energetic Material: Cubane has a high heat of formation.[2] While cuban-1-ylmethanamine is not explosive under standard conditions, DSC (Differential Scanning Calorimetry) should be run on any new cubane derivative >1g scale to determine decomposition onset (typically >200 °C).

-

Acid Stability: The cubane cage is stable to dilute acids (used in workup).[2] However, Ag(I) and Pd(II) can catalyze valence isomerization to cuneanes.[2] Avoid metal spatulas or needles contaminated with transition metals during purification.[2]

-

Storage: Store as the Hydrochloride salt . The free amine may absorb

from air (carbamate formation) or oxidize over time. Store at -20 °C under Argon.

References

-

Eaton, P. E., & Cole, T. W. (1964).[2][5] "Cubane".[2][3][6][7][8][9][10] Journal of the American Chemical Society. The foundational text on cubane synthesis.[2]

-

Chalmers, B. A., et al. (2016).[2] "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere". Angewandte Chemie International Edition. Discusses the bioisosteric properties and stability.

-

Tsanaktsidis, J. (1997).[2] "Rational Synthesis of Cubane-1,4-dicarboxylic Acid". Australian Journal of Chemistry.[2] Describes the scalable route to the precursor.

-

Blanchard, N., et al. (2005).[2] "Synthesis and molecular structure of 4-bromo-1-hydroxymethylcubane". Russian Chemical Bulletin. Validates the reduction of cubane esters/acids to alcohols/amines using Aluminum Hydrides.

-

BenchChem Protocols . "Scale-Up Synthesis of Cubane-1-amine and Its Derivatives". Provides industrial context for the Curtius and reduction pathways.[2][4]

Sources

- 1. rsc.org [rsc.org]

- 2. PhytoBank: 1H NMR Spectrum (PHY0088935) [phytobank.ca]

- 3. researchgate.net [researchgate.net]

- 4. davuniversity.org [davuniversity.org]

- 5. WO1985005357A1 - Substituted cubanes - Google Patents [patents.google.com]

- 6. ovid.com [ovid.com]

- 7. WO2007059330A2 - Cubane nucleoside analogs - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

The Cuban-1-ylmethanamine Scaffold: A Technical Guide to a Unique Bioisostere

Abstract

The quest for novel molecular scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern drug discovery. The cubane cage, a highly strained, synthetic hydrocarbon, has emerged as a compelling three-dimensional bioisostere for the benzene ring. Its rigid, spatially defined structure offers a unique platform for the precise positioning of functional groups, potentially leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of cuban-1-ylmethanamine and its closely related derivatives, focusing on their molecular structure, physicochemical properties, synthesis, and potential applications in medicinal chemistry. By synthesizing established literature and providing practical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this fascinating molecular framework.

Introduction: The Allure of the Cube in Medicinal Chemistry

The benzene ring is a ubiquitous motif in pharmaceuticals, serving as a versatile scaffold for a vast array of therapeutic agents. However, its planarity and susceptibility to metabolic degradation can present significant challenges in drug design. The concept of bioisosterism, the replacement of a common structural motif with another that retains similar biological activity, has proven to be a powerful strategy to address these limitations.

The cubane framework (C₈H₈) stands out as a remarkable bioisostere for benzene. Despite its immense strain energy of approximately 166 kcal/mol, the cubane cage is kinetically stable, with decomposition only occurring at temperatures exceeding 220°C.[1] This stability is attributed to the absence of low-energy decomposition pathways.[1] The rigid, three-dimensional nature of the cubane scaffold allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1][2] Furthermore, the replacement of a flat aromatic ring with a saturated, cage-like structure can lead to improved metabolic stability and solubility.[3]

This guide focuses on cuban-1-ylmethanamine, a primary amine derivative of cubane that serves as a key building block for introducing diverse functionalities onto this unique scaffold. We will delve into its structural characteristics, chemical properties, synthetic routes, and the burgeoning potential of this and related compounds in the development of next-generation therapeutics.

Molecular Structure and Properties

The defining feature of cuban-1-ylmethanamine is the C₈ cubic core, where the carbon atoms are situated at the vertices of a cube. This geometry dictates a C-C-C bond angle of 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms, which is the source of the molecule's high strain energy.

Structural Parameters

Table 1: Predicted Structural Parameters of the Cubane Core

| Parameter | Typical Value | Notes |

| C-C Bond Length | ~1.57 Å | Slightly longer than a typical alkane C-C bond (~1.54 Å) due to strain. |

| C-C-C Bond Angle | 90° | The defining feature of the cubane cage. |

| C-H Bond Length | ~1.10 Å | Typical for sp³ C-H bonds. |

Note: These are generalized values for the cubane core. Specific values for cuban-1-ylmethanamine would require dedicated computational or experimental analysis.

Physicochemical Properties

The physicochemical properties of cuban-1-ylmethanamine are crucial for its application in drug discovery, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

-

Basicity (pKa): The basicity of the primary amine in cuban-1-ylmethanamine is a key determinant of its behavior in biological systems. The pKa of its conjugate acid is influenced by the electron-withdrawing nature of the cubane cage. While an experimental pKa value for cuban-1-ylmethanamine is not available, the pKa of the conjugate acid of simple primary amines is typically in the range of 10-11.[4] The specific value for cuban-1-ylmethanamine is expected to be in a similar range.

-

Solubility: The lipophilic nature of the cubane cage suggests that cuban-1-ylmethanamine would have low solubility in aqueous media. However, as a primary amine, it can be protonated to form a more soluble hydrochloride salt. The solubility of cubane derivatives can be significantly influenced by the nature of their substituents.[3]

-

Stability: The cubane core is kinetically stable under physiological conditions.[2] The thermal stability of primary amines can be influenced by factors such as steric hindrance.[5] The aminomethyl group on the cubane scaffold is not expected to significantly compromise the overall stability of the molecule under normal handling and storage conditions.

Synthesis of Cuban-1-ylmethanamine and Derivatives

The synthesis of functionalized cubanes has historically been a significant challenge, limiting their widespread adoption in medicinal chemistry. However, recent advances have made key intermediates more accessible. The synthesis of cuban-1-ylmethanamine typically proceeds from commercially available cubane-1,4-dicarboxylic acid. A common strategy involves the preparation of the key intermediate, cuban-1-amine, which can then be further elaborated.

Synthesis of the Precursor: Cuban-1-amine

A robust and scalable synthesis of cuban-1-amine has been developed, starting from dimethyl cubane-1,4-dicarboxylate. This multi-step process is outlined below.

Caption: Synthetic pathway to Cuban-1-amine.

Experimental Protocol: Synthesis of Cuban-1-amine

-

Selective Mono-saponification of Dimethyl Cubane-1,4-dicarboxylate:

-

Dissolve dimethyl cubane-1,4-dicarboxylate in methanol.

-

Add a solution of potassium hydroxide in methanol dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add water and wash with diethyl ether to remove unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the mono-acid mono-ester.

-

-

Curtius Rearrangement to Cuban-1-amine:

-

The mono-acid mono-ester is converted to the corresponding acyl azide.

-

The acyl azide is then subjected to a Curtius rearrangement to form the isocyanate.

-

Hydrolysis of the isocyanate yields cuban-1-amine.

-

Elaboration to Cuban-1-ylmethanamine and Derivatives

While a direct, detailed protocol for the synthesis of cuban-1-ylmethanamine from cuban-1-amine was not found in the surveyed literature, a plausible route would involve the conversion of the amine to a nitrile followed by reduction. Alternatively, cubane-1-carboxylic acid could be converted to the corresponding amide, which is then reduced to afford cuban-1-ylmethanamine.

Further functionalization of the primary amine of cuban-1-ylmethanamine can be readily achieved through standard organic transformations, such as:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reductive amination with aldehydes or ketones.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Caption: Derivatization pathways for Cuban-1-ylmethanamine.

Spectroscopic Characterization

The unambiguous identification and characterization of cuban-1-ylmethanamine and its derivatives rely on a combination of spectroscopic techniques. While specific spectra for cuban-1-ylmethanamine are not publicly available, the expected spectroscopic signatures can be predicted based on the known behavior of cubane and amine-containing compounds.

Table 2: Predicted Spectroscopic Data for Cuban-1-ylmethanamine

| Technique | Expected Features |

| ¹H NMR | - Complex multiplets for the cubane cage protons. - A singlet or multiplet for the methylene (-CH₂-) protons adjacent to the amine. - A broad singlet for the amine (-NH₂) protons, which may exchange with solvent. |

| ¹³C NMR | - Multiple signals for the eight sp³ carbons of the cubane cage. - A signal for the methylene carbon. |

| IR | - C-H stretching vibrations for the cubane cage and methylene group (~2850-3000 cm⁻¹). - N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹). - N-H bending vibration (~1600 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of cuban-1-ylmethanamine (C₉H₁₁N, MW ≈ 133.19 g/mol ). - Fragmentation patterns involving the loss of the aminomethyl group or cleavage of the cubane cage. |

Applications in Drug Discovery and Materials Science

The unique structural and physicochemical properties of the cubane scaffold make it an attractive component in the design of novel therapeutic agents and advanced materials.

Medicinal Chemistry

Cubane derivatives have been investigated for a range of biological activities. The rigid framework allows for the precise orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. While specific studies on cuban-1-ylmethanamine are limited, research on related aminocubanes has shown promise in various therapeutic areas. For instance, some amino- and nitro-cubanes have demonstrated predicted antiprotozoal activity against Plasmodium species.[6]

The primary utility of cuban-1-ylmethanamine in drug discovery lies in its role as a versatile building block. Its primary amine handle provides a convenient point of attachment for a wide variety of molecular fragments, enabling the construction of diverse chemical libraries for high-throughput screening.

Materials Science

The high density and significant strain energy of the cubane cage make its derivatives of interest in the field of high-energy-density materials. The introduction of functional groups, such as the aminomethyl group, can be used to tune the energetic properties and sensitivity of these materials. Furthermore, the rigid and well-defined structure of cubane makes it a candidate for the construction of novel polymers and crystalline materials with unique optical and electronic properties.

Conclusion and Future Perspectives

Cuban-1-ylmethanamine represents a fascinating and under-explored building block in the realms of medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a compelling alternative to traditional aromatic scaffolds, with the potential to unlock novel biological activities and material properties. While the synthesis of cubane derivatives has historically been a barrier to their widespread use, the development of more efficient synthetic routes is paving the way for greater accessibility.

Future research in this area will likely focus on several key aspects:

-

Development of more efficient and scalable syntheses of cuban-1-ylmethanamine and other functionalized cubanes.

-

Systematic exploration of the structure-activity relationships of cuban-1-ylmethanamine derivatives against a wide range of biological targets.

-

In-depth computational and experimental studies to fully elucidate the physicochemical properties of this unique class of molecules.

-

Exploration of the utility of cuban-1-ylmethanamine in the design of novel polymers and energetic materials.

As our understanding of the chemistry and biology of the cubane scaffold continues to grow, we can anticipate that cuban-1-ylmethanamine and its derivatives will play an increasingly important role in the development of innovative solutions to challenges in medicine and materials science.

References

-

Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Retrieved from [Link]

-

Reekie, T. A., Williams, C. M., Rendina, L. M., & Kassiou, M. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(3), 1078–1095. [Link]

-

University of Bristol. (n.d.). Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Cubanes in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1416-1425. [Link]

Sources

The Paradox of the Perfect Cube: A Technical Guide to the Thermodynamic and Kinetic Stability of Cubane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Cage

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a landmark molecule in organic chemistry, representing a triumph of synthetic ingenuity.[1] Its structure, a perfect cube with carbon atoms at each vertex, is a testament to the beauty and complexity of chemical bonding. However, this elegant symmetry belies a significant thermodynamic challenge: the severe angle strain imposed by the 90° C-C-C bond angles, a stark deviation from the ideal 109.5° for sp³-hybridized carbon.[2] This inherent strain renders cubane a high-energy molecule, a fact that initially led many to believe its synthesis was impossible.[1]

Despite its high thermodynamic instability, cubane exhibits remarkable kinetic stability, a fascinating paradox that is central to its unique properties and its growing importance in fields ranging from energetic materials to pharmaceuticals.[3] This in-depth technical guide will explore the thermodynamic and kinetic factors that govern the stability of the cubane cage, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this extraordinary molecule. We will delve into the quantitative measures of its stability, the mechanisms of its decomposition, and the influence of substituents on its properties, offering insights that are critical for harnessing the potential of cubane in advanced applications.

Thermodynamic Instability: A Strained Existence

The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or to a set of reference compounds. In the case of cubane, its highly strained structure results in a significant positive enthalpy of formation, indicating that it is thermodynamically unstable compared to its isomers or to the products of its decomposition.

Strain Energy: The Energetic Penalty of the Cube

The primary contributor to cubane's thermodynamic instability is its immense ring strain. This strain arises from two main sources:

-

Angle Strain: The compression of the C-C-C bond angles to 90° from the ideal tetrahedral angle of 109.5° creates significant electronic repulsion and weakens the C-C bonds.[2]

-

Torsional Strain: The eclipsed conformation of the C-H bonds on adjacent carbon atoms further contributes to the overall strain energy.

The strain energy of cubane has been determined both experimentally and through high-level theoretical calculations.

| Property | Value (kJ/mol) | Value (kcal/mol) |

| Strain Energy | 690 | 166 |

| Gas-Phase Enthalpy of Formation (ΔHf°) | 603.4 ± 4 | 144.2 ± 1 |

| Solid-Phase Enthalpy of Formation (ΔHf°) | 548.6 ± 4.5 | 131.1 ± 1.1 |

Table 1: Thermodynamic Properties of Cubane[4][5][6]

The high positive enthalpy of formation underscores the large amount of energy stored within the cubane cage, making its derivatives of interest as high-energy-density materials.[7]

Experimental Determination of Enthalpy of Formation: Bomb Calorimetry

A fundamental experimental technique for determining the enthalpy of formation of a combustible compound like cubane is bomb calorimetry . This method measures the heat released during complete combustion of a sample in a constant-volume container (the "bomb").

-

Sample Preparation: A precisely weighed pellet of crystalline cubane (typically 0.5-1.0 g) is placed in a sample holder within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.[8]

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.[9]

-

Calorimeter Setup: The sealed bomb is placed in a container filled with a precisely measured volume of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings. A high-precision thermometer and a stirrer are placed in the water bath.[10]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[9]

-

Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any side reactions.[10] The enthalpy of combustion (ΔH) can then be calculated from ΔU. Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Kinetic Stability: A Tale of Forbidden Pathways

Despite its significant thermodynamic instability, cubane is surprisingly inert at room temperature, decomposing only at temperatures above 220°C. This remarkable kinetic stability is the key to its existence and utility. The reason for this stability lies in the high activation energy barrier for its decomposition, which is a consequence of the lack of low-energy pathways for the rearrangement of its highly symmetric and constrained structure.[1]

The High Activation Barrier to Decomposition

The thermal decomposition of cubane in the gas phase primarily yields cyclooctatetraene. This process is highly exothermic due to the release of the enormous strain energy. However, the initial step of this transformation, the breaking of a C-C bond, requires a significant input of energy.

Experimental studies of the gas-phase pyrolysis of cubane have provided quantitative data on its decomposition kinetics. The Arrhenius equation for this unimolecular process in the temperature range of 230-260°C is:

log(k/s⁻¹) = (14.68 ± 0.44) - (43.1 ± 1.0 kcal mol⁻¹) / (2.303 * R * T) [11]

This equation reveals a high activation energy (Ea) of approximately 43.1 kcal/mol (180.3 kJ/mol), which explains why cubane is kinetically stable at lower temperatures. The pre-exponential factor (A) is also relatively high, consistent with a unimolecular process involving a significant change in geometry in the transition state.

The Decomposition Pathway: A Stepwise Rearrangement

Computational studies have elucidated the detailed mechanism of the thermal isomerization of cubane to cyclooctatetraene.[11] The reaction does not proceed in a single step but rather through a concerted, yet asynchronous, process involving a key intermediate.

The Influence of Substituents on Stability

For applications in drug development and materials science, understanding how substituents on the cubane cage affect its stability is paramount. The introduction of functional groups can significantly alter both the thermodynamic and kinetic properties of the cubane core.

Effects on Thermodynamic Stability

The strain energy of the cubane skeleton can be either increased or decreased by the presence of substituents, depending on their electronic nature.

-

Electron-Withdrawing Groups: Substituents like nitro (NO₂) groups generally increase the strain energy of the cubane cage, particularly when multiple groups are present. [4][12]This is attributed to repulsive interactions between the substituents. For example, the strain energy of octanitrocubane is significantly higher than that of unsubstituted cubane. [4]* Electron-Donating Groups: The effect of electron-donating groups is more complex. In some cases, such as with a small number of azido (N₃) groups, a slight release of strain energy has been observed. [4]This may be due to the withdrawal of electron density from the C-C bonds of the cage, reducing electron-electron repulsion. [4]

Effects on Kinetic Stability

Substituents can also influence the kinetic stability of the cubane cage by altering the activation energy of the decomposition pathway.

-

Destabilizing Substituents: Electron-rich substituents, such as hydroxyl groups, can facilitate the decomposition of the cubane cage. [1]They are thought to stabilize intermediates in the decomposition pathway, thereby lowering the overall activation energy.

-

Stabilizing Substituents: In many cases, cubane derivatives exhibit excellent thermal stability. For instance, 1,4-dinitrocubane is stable above 200°C as determined by DSC analysis. [7]The precise effect of a substituent on kinetic stability depends on its ability to influence the electronic structure of the transition state for the rate-determining step of the decomposition.

Cubane in Drug Development: A Stable Scaffold for Bioisosteric Replacement

The remarkable kinetic stability of the cubane core under physiological conditions, coupled with its rigid, three-dimensional structure, makes it an attractive scaffold in medicinal chemistry. [10]Cubane is often considered a bioisostere of the benzene ring, as the distance between the 1 and 4 positions of the cubane cage is similar to the para-positions of a phenyl group. Replacing a planar aromatic ring with a non-planar, saturated cubane cage can offer several advantages in drug design:

-

Improved Physicochemical Properties: The introduction of a cubane moiety can lead to improved solubility, metabolic stability, and pharmacokinetic profiles. [13]* Novel Vectorial Orientation of Substituents: The cubic geometry allows for the precise spatial arrangement of substituents in three dimensions, providing opportunities for novel interactions with biological targets that are not possible with a flat aromatic ring. * Reduced Toxicity: By replacing an aromatic ring, which can sometimes be a liability for metabolic activation to toxic species, with a stable cubane core, the overall toxicity profile of a drug candidate may be improved.

The successful application of cubane in drug discovery hinges on its inherent kinetic stability, which allows it to serve as a robust and reliable structural element in complex bioactive molecules.

Conclusion: A Paradoxical Molecule of Great Promise

The cubane cage presents a fascinating dichotomy: it is a molecule of high thermodynamic instability, yet it possesses remarkable kinetic stability. This paradox is the key to its existence and its growing importance in science and technology. The immense strain energy locked within its cubic framework makes it a target for the development of advanced energetic materials, while its rigid structure and kinetic inertness make it an ideal scaffold for the design of novel therapeutics.

A thorough understanding of the thermodynamic and kinetic factors that govern the stability of the cubane cage is essential for any researcher seeking to exploit its unique properties. By appreciating the delicate balance between its strained nature and its high activation barrier to decomposition, scientists can continue to unlock the vast potential of this truly exceptional molecule.

References

-

Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane toa[12]nnulene. (2020). Physical Chemistry Chemical Physics, 22(35), 19695-19704. Available from: [Link]

-

Substituent effects in cubane and hypercubane: a DFT and QTAIM study. (2017). Structural Chemistry, 29(2), 553-562. Available from: [Link]

-

Strain energies of cubane derivatives with different substituent groups. (2008). Journal of Molecular Structure: THEOCHEM, 851(1-3), 259-265. Available from: [Link]

-

Cubane decomposition pathways – A comprehensive study. (2018). Combustion and Flame, 197, 111-119. Available from: [Link]

-

Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane toa[12]nnulene. (2020). Physical Chemistry Chemical Physics, 22(35), 19695-19704. Available from: [Link]

-

Cubane. In Wikipedia. Retrieved from [Link]

-

Cubane Derivatives for Propellant Applications. (1990). Defense Technical Information Center. Available from: [Link]

-

Strain energies of cubane derivatives with different substituent groups. (2008). Journal of Molecular Structure: THEOCHEM, 851(1-3), 259-265. Available from: [Link]

-

Substituent effects in cubane and hypercubane: a DFT and QTAIM study. (2017). Structural Chemistry, 29(2), 553-562. Available from: [Link]

-

Cyclooctatetraenes through Valence Isomerization of Cubanes: Scope and Limitations. (2016). The Journal of Organic Chemistry, 81(17), 7466-7480. Available from: [Link]

-

Computational insight into the crystal structures of cubane and azacubanes. (2024). Journal of Molecular Modeling, 30(4), 93. Available from: [Link]

-

Thermal Cage Opening/Rearrangement of Novel Cubyl Styrene Derivatives. (2021). Lupine Publishers. Available from: [Link]

-

Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. (2026). Molecules, 31(3), 673. Available from: [Link]

-

Expt. 2: Bomb Calorimetry. (n.d.). University of California, Berkeley, College of Chemistry. Available from: [Link]

-

Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes. (2023). Journal of the American Chemical Society, 145(25), 13786-13796. Available from: [Link]

-

The Chemistry of Cubane. (n.d.). University of Bristol, School of Chemistry. Available from: [Link]

-

Thermal stability of cubane C8H8. (2009). Technical Physics Letters, 35(3), 205-208. Available from: [Link]

-

Arrhenius equation – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

-

Bomb Calorimetry Testing: A Complete How-To Guide. (2025). WorldofTest.com. Available from: [Link]

-

Thermal stability of cubane C8H8. (2009). arXiv. Available from: [Link]

-

Cubane to cyclooctatetraene, and beyond. (2018). American Chemical Society. Available from: [Link]

-

The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. (2015). The Journal of Physical Chemistry A, 119(11), 2615-2627. Available from: [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). University of California, Berkeley, BioPchem. Available from: [Link]

-

CALO-10 - Bomb Calorimeter Operation Instructions. (n.d.). MRC. Available from: [Link]

-

Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. (2018). Journal of Thermal Analysis and Calorimetry, 134(3), 1645-1653. Available from: [Link]

-

decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Available from: [Link]

-

Reaction Kinetics in Thermal Analysis for DSC and TGA. (2018). YouTube. Available from: [Link]

-

Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments. Available from: [Link]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. web.williams.edu [web.williams.edu]

- 9. worldoftest.com [worldoftest.com]

- 10. biopchem.education [biopchem.education]

- 11. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cubane to cyclooctatetraene, and beyond - American Chemical Society [acs.digitellinc.com]

Technical Guide: Reactivity and Functionalization of Cuban-1-ylmethanamine

This technical guide details the reactivity, synthesis, and functionalization of Cuban-1-ylmethanamine (also known as (cuban-1-yl)methanamine). It is designed for medicinal chemists and organic synthesis researchers seeking to utilize the cubane scaffold as a bioisostere for benzene rings.

Executive Summary

Cuban-1-ylmethanamine (

-

Metabolic Stability: The absence of

-electrons eliminates oxidative metabolism pathways common to phenyl rings (e.g., hydroxylation by CYP450). -

Vector Alignment: The cubane diagonal (2.72 Å) closely mimics the benzene diameter (2.79 Å), maintaining critical binding interactions while increasing

character (Fsp3). -

Solubility: The 3D aliphatic cage disrupts planar stacking, typically improving aqueous solubility compared to flat aromatic analogues.

This guide provides validated protocols for synthesizing, handling, and functionalizing this high-energy scaffold without compromising the integrity of the cubane cage.

Chemical Profile & Reactivity[1]

Structural Geometry & Strain

The cubane core is characterized by extreme angle strain (

-

Steric Environment: The methylene spacer (

) in Cuban-1-ylmethanamine alleviates the immediate steric bulk of the cage found in direct cuban-1-amine, making the amino group more accessible for nucleophilic attack. -

Electronic Effects: The cubane skeleton is electron-withdrawing (inductive effect,

). However, the methylene spacer insulates the amine.-

Estimated pKa:~8.8 – 9.2 (Slightly less basic than benzylamine [pKa 9.33] but more basic than direct cuban-1-amine [pKa ~8.4]).

-

Stability & "Forbidden" Reagents

While stable to heat (>200°C) and standard acids/bases, the cubane cage is highly susceptible to valence isomerization catalyzed by specific transition metals.

| Reagent Class | Compatibility | Risk / Mechanism |

| Brønsted Acids/Bases | ✅ Safe | Stable to HCl, H2SO4, NaOH, TEA. |

| Reducing Agents | ✅ Safe | Stable to LAH, NaBH4, NaBH(OAc)3. |

| Pd(0) / Pd(II) | ⚠️ Caution | Generally safe for cross-couplings, but prolonged heating can induce rearrangement. |

| Ag(I), Rh(I) | ❌ FATAL | Catalyzes rapid rearrangement to cuneane or cyclooctatetraene . Avoid |

Synthesis of Cuban-1-ylmethanamine

The synthesis typically proceeds from commercially available dimethyl cubane-1,4-dicarboxylate . The key challenge is differentiating the two esters and installing the methylene spacer.

Synthetic Pathway (DOT Diagram)

Figure 1: Step-wise synthesis of Cuban-1-ylmethanamine from the diester precursor.

Detailed Protocol: Nitrile Reduction

Objective: Convert Cubane-1-carbonitrile to Cuban-1-ylmethanamine. Rationale: Reduction of the nitrile is preferred over the amide to avoid potential over-alkylation or incomplete reduction byproducts.

Reagents:

-

Cubane-1-carbonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.0 eq, 2.4 M in THF)

-

Anhydrous THF (Solvent)

-

Rochelle's Salt (Potassium sodium tartrate) (Quench)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.1 M concentration relative to substrate).

-

Reagent Addition: Cool the flask to 0°C. Add LAH solution dropwise via syringe. Caution: Gas evolution.

-

Substrate Addition: Dissolve Cubane-1-carbonitrile in a minimum volume of anhydrous THF and add dropwise to the LAH suspension.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Product is a primary amine; stain with Ninhydrin).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether.

-

Add

mL water ( -

Add

mL 15% NaOH. -

Add

mL water.[1]

-

-

Workup: Warm to RT and stir vigorously until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

-

Isolation: Dry filtrate over

, concentrate in vacuo. -

Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH) or convert to HCl salt for recrystallization.

Functionalization Protocols

Amide Coupling (Peptide Bond Formation)

Application: Attaching the cubane pharmacophore to a carboxylic acid drug core. Critical Note: The nucleophilicity of the amine is sufficient for standard coupling agents.

| Component | Recommendation |

| Coupling Agent | HATU (Preferred for speed/yield) or EDC/HOBt (Cost-effective). |

| Base | DIPEA (Hunig's Base) or NMM. Avoid pyridine if possible to simplify workup. |

| Solvent | DMF or DCM. |

Protocol:

-

Dissolve Carboxylic Acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 min to activate ester.

-

Add Cuban-1-ylmethanamine (1.0 eq).

-

Stir at RT for 2–12 hours.

-

Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[2]

Reductive Amination

Application: Creating secondary amines (

Protocol:

-

Dissolve Aldehyde/Ketone (1.0 eq) and Cuban-1-ylmethanamine (1.1 eq) in DCE (Dichloroethane) or DCM.

-

Add Sodium Triacetoxyborohydride (

) (1.5 eq). -

Optional: Add catalytic Acetic Acid (1 drop) if reaction is sluggish.

-

Stir at RT for 16 hours.

-

Quench with sat.

. Extract with DCM.

Case Study: Bioisosteric Replacement

Scenario: Improving the metabolic profile of a drug containing a benzylamine moiety.

Comparison Data:

| Feature | Benzylamine ( | Cuban-1-ylmethanamine ( | Benefit |

| Shape | Planar (2D) | Spherical/Cubic (3D) | Improved solubility; escape from "flatland". |

| Metabolism | High (Ring hydroxylation) | Low (Inert C-H bonds) | Extended Half-life ( |

| Lipophilicity | High LogP | Moderate LogP | Better distribution. |

| Toxicity | Potential aniline metabolites | Non-toxic cage excretion | Safer metabolic profile. |

Logic Flow: Drug Design Decision (DOT Diagram)

Figure 2: Decision logic for deploying cubane as a bioisostere in lead optimization.

References

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Synthese von hochgespannten polycyclischen Systemen. Angewandte Chemie, 104(11), 1447-1462. Link

-

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2819-2823. Link

-

Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(11), 1081-1084. Link

-

Houston, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(21), 9357–9374. Link

-

BenchChem. (2025).[2] Scale-Up Synthesis of Cubane-1-amine and Its Derivatives. BenchChem Application Notes. Link

Sources

The Cubic Scaffold: Technical Horizons of Cubane-Based Compounds

Executive Summary

For decades, cubane (

The Bioisostere Paradigm: Escaping "Flatland"

In medicinal chemistry, the over-reliance on planar aromatic rings (benzene, pyridine) often leads to poor solubility and rapid metabolic clearance. Cubane offers a geometrically similar but chemically distinct alternative.[2]

The Benzene-Cubane Equivalence

Cubane is a bioisostere of benzene.[2][3] The distance across the cube (body diagonal) is 2.72 Å, remarkably close to the distance across a benzene ring (2.79 Å). However, unlike the planar benzene, cubane is a 3D volume-occupying scaffold.

Mechanism of Action:

-

Solubility Enhancement: Replacing a flat phenyl ring with a cubic cage disrupts

stacking in the crystal lattice, significantly lowering the melting point and increasing aqueous solubility. -

Metabolic Stability: The C-H bonds in cubane possess high

-character (

Comparative Data: Benzene vs. Cubane Scaffolds

The following data illustrates the physicochemical shift when a phenyl ring is replaced by a cubane moiety in a model pharmacophore (e.g., Diphenhydramine analogs).

| Property | Benzene Analog (Standard) | Cubane Analog (Bioisostere) | Technical Implication |

| Hybridization | "Escape from Flatland" | ||

| Body Diagonal | 2.79 Å | 2.72 Å | Steric fit conservation |

| Solubility (aq) | Low (High Lattice Energy) | Increased (~10-50x) | Improved bioavailability |

| Metabolic Clearance ( | High (Rapid Oxidation) | Low (Slow Oxidation) | Extended half-life ( |

| Lipophilicity ( | Baseline | Neutral / Slight Decrease | Maintained membrane permeability |

Visualization: The Bioisosteric Logic

Figure 1: Logic flow demonstrating the physicochemical improvements gained by substituting benzene with cubane.[1][2][4][5]

Energetic Materials: The Octanitrocubane (ONC) Benchmark

While medicinal chemistry utilizes the scaffold's geometry, energetic materials science exploits its strain energy. The fully nitrated derivative, Octanitrocubane (ONC) , represents the theoretical ceiling of non-nuclear chemical explosives.

Performance Metrics

ONC combines high density with high strain energy release upon detonation.[6] Unlike traditional explosives that rely solely on oxidation, ONC releases the 166 kcal/mol strain energy of the carbon cage.

| Explosive | Density ( | Detonation Velocity ( | Pressure ( |

| TNT | 1.65 | 6,900 | 21 |

| HMX (Standard) | 1.91 | 9,100 | 39 |

| CL-20 | 2.04 | 9,400 | 42 |

| Octanitrocubane (ONC) | ~2.20 (Theoretical) | ~10,100 | ~50 |

Note: ONC produces non-toxic detonation products (

Advanced Materials: Reticular Chemistry (MOFs)

The rigidity of cubane makes it an ideal linker for Metal-Organic Frameworks (MOFs).

-

Case Study: CUB-5

-

Composition: Zinc clusters connected by cubane-1,4-dicarboxylic acid linkers.

-

Topology: Isoreticular to the famous MOF-5 (which uses terephthalic acid).[7]

-

Application: Benzene separation.[7] The aliphatic, hydrogen-rich pore surface of CUB-5 interacts uniquely with aromatic guests, allowing for the selective adsorption of benzene from gasoline mixtures, a critical industrial purification step.

-

Experimental Protocol: Synthesis of Dimethyl 1,4-Cubanedicarboxylate

For researchers entering this field, the barrier to entry is synthesis. The following protocol outlines the Tsanaktsidis Optimized Route (1997) , which scales effectively to produce the "Gateway Molecule": Dimethyl 1,4-cubanedicarboxylate. This diester can be easily converted to the mono-acid or amine for drug discovery applications.

Workflow Overview

Figure 2: The Tsanaktsidis optimized synthetic route for scalable cubane production.[1]

Detailed Methodology

Safety Warning: Cubane precursors are high-energy compounds. Step 4 involves exothermic rearrangement. Perform behind a blast shield.

Step 1: The Cage Closure (Photolysis)

-

Precursor: Endo-2,4-dibromocyclopentadiene-1,8-dione (obtained via bromination of cyclopentanone ketal).

-

Reagents: Benzene (solvent), 450W Hanovia Mercury Arc Lamp.

-

Procedure:

-

Dissolve the endo-dione (50g) in degassed benzene (1.5 L).

-

Irradiate in a quartz immersion well reactor at

(active cooling essential). -

Monitor via TLC until starting material disappears (~24 hours).

-

Evaporate solvent to yield the "Cage Dione" intermediate.

-

Step 2: The Double Favorskii Rearrangement (Ring Contraction)

-

Rationale: This step shrinks the rings to form the cubane skeleton.

-

Reagents: 25% aq. NaOH, conc. HCl, Methanol.[8]

-

Procedure:

-

Suspend the Cage Dione (10g) in a mixture of water and methanol.

-

Add 25% NaOH (approx 12 mL per gram of dione) dropwise at reflux. Critical: Control addition rate to manage exotherm.

-

Reflux for 2 hours. The solution will turn dark brown/black.

-

Cool to

and acidify to pH 1 with conc. HCl. -

Extract the resulting Cubane-1,4-dicarboxylic acid with ethyl acetate.

-

Step 3: Esterification (Purification)

-

Reagents: Methanol,

(cat). -

Procedure:

-

Reflux the crude diacid in dry methanol with catalytic sulfuric acid for 12 hours.

-

Remove methanol in vacuo.

-

Partition between ether and sodium bicarbonate.

-

Validation: Recrystallize from methanol.

-

Target Specs: White crystals, MP: 161-162°C.

-

NMR Validation (

):

-

Future Outlook

The cubane scaffold is currently transitioning from "high cost" to "high value." With the cost of commercial cubane precursors dropping (driven by optimized flow-chemistry photolysis), we anticipate a surge in:

-

Ortho-substituted bioisosteres: Moving beyond 1,4-substitution to more complex geometries.

-

Polymer Chemistry: Using cubane as a rigid, heat-resistant monomer in aerospace plastics.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]

-

Chalmers, B. A., et al. (2016).[9] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[9] Angewandte Chemie International Edition. [Link]

-

Zhang, M. X., Eaton, P. E., & Gilardi, R. (2000). Hepta- and Octanitrocubanes. Angewandte Chemie International Edition. [Link]

-

Bliese, M., & Tsanaktsidis, J. (1997).[10] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry. [Link]

-

Moussa, Z., et al. (2019). CUB-5: A Contoured Aliphatic Pore Environment in a Cubic Framework with Potential for Benzene Separation Applications. Journal of the American Chemical Society. [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. jes.or.jp [jes.or.jp]

- 5. Octanitrocubane - Wikipedia [en.wikipedia.org]

- 6. What Non-Nuclear Substance Is the Most Explosive? - Science to go. [science-to-go.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 10. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: The Use of Cuban-1-ylmethanamine in Medicinal Chemistry and Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application of Cuban-1-ylmethanamine as a novel building block in modern medicinal chemistry.

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Flatland—Embracing Three-Dimensional Scaffolds

For decades, aromatic rings, particularly benzene, have been ubiquitous scaffolds in medicinal chemistry. However, their planarity can lead to suboptimal physicochemical properties, such as poor solubility and high metabolic turnover due to P450 oxidation.[1] The field of drug discovery is increasingly looking towards three-dimensional, saturated bioisosteres to overcome these limitations.[2][3] Among these, the cubane cage stands out as a uniquely powerful surrogate for the benzene ring.[4][5]

The cubane framework, a highly strained C8H8 hydrocarbon, is a rigid, symmetric, and lipophilic scaffold.[6][7] Its diagonal C1-C4 distance closely mimics the para-positions of a benzene ring, making it an ideal three-dimensional bioisostere.[5][8] Replacing a benzene ring with a cubane can significantly enhance metabolic stability, improve solubility, and provide novel vectors for substituent placement, thereby unlocking new chemical space for drug design.[2][6][9]

Cuban-1-ylmethanamine, featuring a primary amine tethered to the cubane cage, is a pivotal building block. It provides a direct and versatile handle for incorporating this unique scaffold into drug candidates via robust and well-established chemical transformations, most notably amide bond formation. This guide provides a comprehensive overview of the synthesis of cuban-1-ylmethanamine, protocols for its derivatization, and the scientific rationale for its application in drug discovery programs.

The Strategic Advantage of the Cuban-1-ylmethanamine Moiety

The decision to incorporate a cubane scaffold is driven by several key potential advantages over traditional aromatic systems.

-

Metabolic Stability : The C-H bonds on a cubane cage possess high bond strength due to the ring strain, making them significantly more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to the C-H bonds on a benzene ring.[2][3][6] This can lead to reduced clearance and an improved pharmacokinetic profile.

-

Enhanced Solubility : While the cubane hydrocarbon itself is lipophilic, replacing a flat, aromatic ring with a non-planar, saturated cubane can disrupt crystal packing and reduce π-π stacking interactions, often leading to a significant improvement in aqueous solubility.[2][9][10] This is a critical parameter for oral bioavailability.

-

Novel Structural Vectors : The rigid, cubic geometry of the scaffold fixes substituents in precise spatial orientations.[8] This allows medicinal chemists to explore novel binding interactions within a target protein that are not accessible with planar aromatic systems.[4][6]

-

Reduced Toxicity : Cubane itself is considered biologically innocuous and is not inherently toxic, offering a safe platform for drug design.[8]

Data Snapshot: Physicochemical Property Comparison

The benefits of bioisosteric replacement are not merely theoretical. The replacement of a meta-substituted benzene in the cystic fibrosis drug Lumacaftor with a 1,3-disubstituted cubane provides a compelling case study.

| Property | Lumacaftor (Benzene) | Cuba-Lumacaftor (Cubane) | Rationale for Improvement |

| Solubility | pH-dependent | pH-independent, higher solubility | Disruption of planarity and crystal packing enhances solubility across the gastrointestinal tract.[2][10] |

| Metabolic Stability (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | The cubane C-H bonds are less susceptible to metabolic oxidation, resulting in lower intrinsic clearance.[2][10] |

| Biological Activity | High | Moderate | While activity was reduced in this specific analog, it remained significant, demonstrating the viability of the scaffold. The change in exit vectors can alter specific ionic interactions, a key consideration for optimization.[10] |

Synthesis Protocol: Accessing the Cuban-1-ylmethanamine Building Block

The synthesis of cuban-1-ylmethanamine is a multi-step process that typically begins with the commercially available dimethyl cubane-1,4-dicarboxylate. The following protocol is a robust pathway to generate multi-gram quantities of the target amine.[11]

Workflow for the Synthesis of Cuban-1-ylmethanamine

Caption: Synthetic pathway from dimethyl cubane-1,4-dicarboxylate to cuban-1-ylmethanamine hydrochloride.

Step-by-Step Methodology

Part A: Selective Mono-saponification

-

Setup : Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol (approx. 10 mL per gram of diester) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition : Prepare a solution of potassium hydroxide (1.0 eq) in methanol. Add this solution dropwise to the stirring diester solution at room temperature over 1 hour.

-

Reaction : Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-acid.

-

Work-up : Remove the solvent under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with cold 1M HCl.

-

Isolation : The mono-acid mono-ester will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Scientist's Note : The use of exactly one equivalent of KOH is critical for maximizing the yield of the mono-saponified product. Using an excess will lead to the formation of the diacid.

Part B: Curtius Rearrangement and Hydrolysis

-

Setup : Suspend the mono-acid mono-ester (1.0 eq) in toluene in a round-bottom flask with a magnetic stirrer. Add triethylamine (1.1 eq).

-

Azide Formation : Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the suspension at room temperature.

-

Rearrangement : After stirring for 1 hour at room temperature, slowly heat the reaction mixture to 90-100 °C. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. Maintain this temperature for 2-3 hours until gas evolution ceases.

-

Hydrolysis : Cool the reaction mixture to room temperature. Add 6M hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate carbamate and the remaining ester group.

-

Isolation : Cool the reaction mixture. The product, cuban-1-ylmethanamine hydrochloride, may precipitate or can be isolated by separating the aqueous layer, washing with an organic solvent (e.g., dichloromethane), and removing the water under reduced pressure. The crude solid can be recrystallized from an appropriate solvent system like methanol/ether.

Scientist's Note : The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon. Performing the reaction in a well-ventilated fume hood is mandatory due to the use of an azide reagent and the evolution of N₂ gas.

Application Protocols: Derivatization of Cuban-1-ylmethanamine

The primary amine of cuban-1-ylmethanamine is a versatile functional group for elaboration. Amide coupling is the most common and powerful method for integrating the cubane scaffold into potential drug candidates.

Derivatization Strategies for Cuban-1-ylmethanamine

Caption: Key synthetic routes for functionalizing cuban-1-ylmethanamine.

Protocol: Standard Amide Bond Formation

This protocol describes a general procedure for coupling cuban-1-ylmethanamine with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Setup : Dissolve the carboxylic acid (1.0 eq), cuban-1-ylmethanamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq), to the mixture and stir for 5 minutes at room temperature. The base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Coupling Agent : Add EDC hydrochloride (1.2 eq) to the reaction mixture portion-wise at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography or recrystallization.

Scientist's Note : The choice of coupling reagents can be critical, especially for sterically hindered or electronically deactivated substrates.[12] Reagents like HATU or PyBOP can be used as alternatives to EDC/HOBt for more challenging couplings.[13][14] The addition of HOBt acts as a catalyst and minimizes the risk of racemization if the carboxylic acid has a chiral center alpha to the carbonyl group.[12][15]

Conclusion and Future Outlook

Cuban-1-ylmethanamine is more than a chemical curiosity; it is a validated and highly valuable building block for modern drug discovery. Its ability to confer enhanced metabolic stability and solubility while providing a rigid, three-dimensional framework makes it an attractive alternative to traditional aromatic scaffolds.[2][3][7] While the synthesis of cubane derivatives has historically been a barrier, streamlined and scalable routes have made key building blocks like cuban-1-ylmethanamine more accessible.[2][16][17] As the pressure to develop drug candidates with superior pharmacokinetic properties intensifies, the strategic incorporation of the cuban-1-ylmethanamine moiety offers a compelling path forward, enabling chemists to design next-generation therapeutics that are more robust, soluble, and effective.

References

- Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org.

- General Access to Cubanes as Benzene Bioisosteres - PMC.

- Application of cubane deriv

- Synthesis of Cubane.

- Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring - TCI Chemicals.

- Cubanes in medicinal chemistry a, Cubane closely resembles benzene in...

- The Magic of Cubane!

- Synthesis of cubane and cubane related compounds / derivatives - Sciencemadness Discussion Board.

- Cubanes in Medicinal Chemistry | Request PDF - ResearchG

- Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed.

- Synthesis of Cubane - Petrolpark.

- How to synthesize this cubane deriv

- Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Applic

- Cubanes in Medicinal Chemistry - PubMed.

- Cubanes help drugs take the strain | Fe

- Investigations into cubane based analogues of current pharmaceuticals - UQ eSpace.

- Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) - YouTube.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- General Access to Cubanes as Benzene Bioisosteres - Macmillan Group - Princeton University.

- Amide coupling reaction in medicinal chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Amide Synthesis - Fisher Scientific.

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. preprints.org [preprints.org]

- 5. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High energy derivatives of Cubane [ch.ic.ac.uk]

- 9. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Lab Reporter [fishersci.co.uk]

- 15. hepatochem.com [hepatochem.com]

- 16. Synthesis [ch.ic.ac.uk]

- 17. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

Advanced Application Note: Cuban-1-ylmethanamine as a High-Energy Scaffold

Executive Summary

This guide details the utility, synthesis, and energetic derivatization of Cuban-1-ylmethanamine (CMA) . Unlike direct aminocubane, where the amine is attached directly to the cage carbon, CMA incorporates a methylene spacer (

Core Value Proposition:

CMA serves as a "tunable fuse" in high-energy materials (HEMs). It acts as a basic precursor that can be neutralized with energetic acids (e.g., Perchloric acid, Dinitramic acid) to form high-density ionic salts, or functionalized into nitramines. These derivatives offer a superior balance between detonation velocity (

Material Physics & Energetic Advantage[1][2][3]

The Strain Energy Mechanism

The primary driver for using CMA is the release of stored potential energy upon cage collapse. The cubane skeleton forces carbon atoms into

| Property | Value | Significance in HEMs |

| Cage Strain Energy | ~166 kcal/mol | Adds exothermic boost to detonation beyond oxidation. |

| Crystal Density | ~1.29 g/cm³ (Base) | High density correlates linearly with Detonation Pressure ( |

| Decomposition Temp | >200°C | Excellent thermal stability for storage/handling. |

| Oxygen Balance | Negative (Fuel-rich) | Requires pairing with oxygen-rich anions (e.g., |

The Methylene Spacer Advantage

Direct attachment of nucleophilic groups (like

Synthesis Protocol: Precursor to Scaffold

Objective: Synthesis of Cuban-1-ylmethanamine hydrochloride from Cubane-1-carboxylic acid via Curtius Rearrangement. Scale: 10 mmol basis.

Reagents & Equipment

-

Precursor: Cubane-1-carboxylic acid (High Purity >98%)

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

), tert-Butanol ( -

Equipment: Inert gas manifold (Argon), Reflux condenser, Rotary evaporator.

Step-by-Step Methodology

Step 1: Acyl Azide Formation & Rearrangement (Boc-Protection)

-

Dissolution: In a flame-dried flask under Argon, dissolve Cubane-1-carboxylic acid (1.48 g, 10 mmol) in anhydrous

(20 mL). -

Activation: Add

(1.5 mL, 11 mmol) followed by DPPA (2.4 mL, 11 mmol). -

Reflux: Heat the mixture to reflux (85°C) for 12 hours. The intermediate isocyanate forms and is trapped by

to form the Boc-protected amine (-

Mechanism Note: The Curtius rearrangement is preferred over Hofmann degradation to prevent cage opening side-reactions.

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5%

and brine. Dry over

Step 2: Deprotection to Amine Salt

-

Acidolysis: Dissolve the crude Boc-intermediate in

(10 mL). Add 4M -

Reaction: Stir at room temperature for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid precipitate. Wash with cold diethyl ether to remove organic impurities.

-

Drying: Vacuum dry at 40°C.

-

Yield Target: ~85% (as Hydrochloride salt).

-

Energetic Derivatization Workflows

Once the CMA salt is obtained, it serves as the base for energetic salts.

Protocol: Synthesis of Energetic Perchlorate Salt

Warning: Perchlorate salts are shock-sensitive. Perform behind a blast shield.

-

Free Basing: Dissolve CMA-HCl (1 mmol) in minimal water. Add equimolar NaOH. Extract the free amine (

) into -

Neutralization: Cool the organic phase to -10°C. Slowly add dilute Perchloric acid (

, 1 mmol) in ethanol. -

Crystallization: Allow slow evaporation in a dark, vibration-free fume hood.

-

Result: Formation of Cuban-1-ylmethanaminium Perchlorate.

Workflow Visualization

Figure 1: Synthetic pathway from Cubane Carboxylic Acid to Energetic Derivatives via Curtius Rearrangement.

Quality Control & Characterization

Trustworthiness in HEM synthesis relies on rigorous validation.

| Technique | Parameter | Acceptance Criteria |

| 1H NMR (DMSO-d6) | Cage Protons | Multiplet at |

| DSC | Thermal Stability | Onset of exothermic decomp > 200°C. Sharp endotherm (melting) prior to decomp suggests high purity. |

| HPLC | Purity | >98.5% (Impurities can sensitize the material). |

| Impact Sensitivity | Safety | Compare |

DSC Interpretation Logic:

-

Scenario A (Ideal): Flat baseline

Sharp Melt Endotherm -

Scenario B (Danger): Exotherm begins immediately after or during melt. This indicates "melt-cast" is impossible and processing requires extreme caution.

Safety & Handling Protocols

Critical Warning: While the cubane cage is kinetically stable, energetic salts of CMA are Class 1.1 explosives hazards.

-

Electrostatic Discharge (ESD): All equipment must be grounded. Personnel must wear cotton lab coats and antistatic wrist straps. The amine salts can be prone to static initiation.

-

Shielding: All synthesis >100mg must be performed behind 1-inch polycarbonate blast shields.

-

Waste Disposal: Never dispose of energetic cubane salts in standard organic waste. Quench with excess dilute NaOH to free-base the amine, then dilute significantly before disposal according to local hazardous waste regulations.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]

-

Zhang, M., & Eaton, P. E. (2001). Hepta- and Octanitrocubanes. Angewandte Chemie International Edition, 39(22), 401–404. [Link]

-

Viswanath, D. S., Ghosh, T. K., & Boddu, V. M. (2018). Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. Springer. [Link]

Application Note: Protocols for the Selective N-Alkylation of Cuban-1-ylmethanamine

Introduction

The cubane scaffold has emerged as a fascinating and valuable motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, often serving as a bioisostere for phenyl rings to improve pharmacological properties such as metabolic stability and solubility.[1] Cuban-1-ylmethanamine, featuring a primary amine separated from the cubane cage by a methylene linker, is a pivotal building block for introducing this unique scaffold into larger molecules.

N-alkylation of this amine is a fundamental transformation that enables the exploration of chemical space, allowing for the fine-tuning of a molecule's steric and electronic properties. However, the N-alkylation of primary amines is often complicated by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1]

This application note provides detailed, field-proven protocols for the controlled mono-N-alkylation of Cuban-1-ylmethanamine. We will focus on the highly efficient and selective method of reductive amination, while also discussing direct alkylation as a potential alternative. The causality behind procedural choices is explained to provide researchers with a robust framework for synthesizing novel cubane derivatives.

Core Challenge: Achieving Selective Mono-Alkylation

Direct alkylation of primary amines with alkyl halides follows an SN2 mechanism. A significant challenge arises because the resulting secondary amine product is often more nucleophilic than the primary amine starting material. This increased reactivity promotes a second alkylation event, leading to the formation of a tertiary amine, which can be difficult to separate from the desired product. Reductive amination circumvents this issue by providing a controlled, one-pot pathway to the desired secondary amine.[1][2]

Protocol 1: Reductive Amination (Preferred Method)

Reductive amination is the most reliable and widely used method for the controlled N-alkylation of primary amines.[3] The process involves the initial reaction of Cuban-1-ylmethanamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild and selective hydride reagent.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. Unlike stronger reagents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde or ketone. It is particularly effective at reducing the protonated imine (iminium ion) intermediate, which is formed in equilibrium under the reaction conditions. This selectivity ensures a clean, high-yielding conversion to the target secondary amine.[1][2]

Caption: Workflow for the N-alkylation of Cuban-1-ylmethanamine via reductive amination.

Experimental Protocol: Reductive Amination

1. Reactant Preparation:

-

To a round-bottom flask, add Cuban-1-ylmethanamine hydrochloride (1.0 eq).

-

Dissolve/suspend the starting material in a suitable solvent such as dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.5 M concentration).

-

Add the desired aldehyde or ketone (1.1 eq).

-

Add triethylamine (Et₃N) (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

2. Imine Formation:

-

Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[3] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ may facilitate this step.

3. Reduction:

-

To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. A slight exotherm may be observed.

-

Continue stirring the reaction at room temperature for 12-24 hours, or until the starting amine is consumed as indicated by TLC or LC-MS analysis.[1]

4. Work-up:

-

Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1][3]

5. Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Summary for Reductive Amination

| Reagent | Molar Eq. | Purpose |

| Cuban-1-ylmethanamine HCl | 1.0 | Starting Amine |

| Aldehyde / Ketone | 1.1 | Alkyl Source |

| Triethylamine (Et₃N) | 2.2 | Base to free the amine from its HCl salt |

| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Selective Reducing Agent |

| Dichloroethane (DCE) | - | Solvent |

| Typical Yield | - | 60-80% (dependent on carbonyl substrate)[1] |

Protocol 2: Direct Alkylation with Alkyl Halides (Alternative Method)

While prone to over-alkylation, direct alkylation can be a straightforward method if conditions are carefully controlled or if the di-alkylated product is desired. This method is most successful when a large excess of the amine is used to favor mono-alkylation, though this is often not practical with valuable building blocks like cubane derivatives.

Causality of Procedural Steps: A non-nucleophilic base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Careful monitoring is critical to stop the reaction before significant di-alkylation occurs.[3]

Caption: Reaction scheme for direct alkylation, highlighting the potential for over-alkylation.

Experimental Protocol: Direct Alkylation

1. Reaction Setup:

-

In a round-bottom flask, dissolve Cuban-1-ylmethanamine (1.0 eq, as the free base) in a polar aprotic solvent like acetonitrile (MeCN).

-

Add a solid base such as potassium carbonate (K₂CO₃) (2.0 eq) or a liquid base like diisopropylethylamine (DIPEA).

2. Alkylation:

-

Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq) dropwise to the stirred suspension at room temperature.

-

The reaction can be gently heated (e.g., 40-60 °C) to increase the rate, but this may also increase the rate of di-alkylation.

-

Monitor the reaction progress very closely by TLC or LC-MS, paying attention to the formation of both the desired product and the di-alkylated byproduct.[3]

3. Work-up:

-

Once the starting amine is consumed (or an optimal product ratio is reached), cool the reaction to room temperature.

-